molecular formula C16H12ClNO5 B166891 Fenoxaprop CAS No. 95617-09-7

Fenoxaprop

Cat. No. B166891
CAS RN: 95617-09-7
M. Wt: 333.72 g/mol
InChI Key: MPPOHAUSNPTFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoxaprop-ethyl is an aryloxyphenoxypropionate herbicide. It is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates . It has been widely used in paddy fields .


Synthesis Analysis

Fenoxaprop-P-ethyl inhibits acetyl coenzyme A carboxylase (ACCase) and blocks the synthesis of fatty acids and growth of weeds . Degradation of Fenoxaprop-P-ethyl seems to be mainly hydrolysis to fenoxaprop-P .


Molecular Structure Analysis

The chemical formula of Fenoxaprop-ethyl is C18H16ClNO5 . It is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .


Chemical Reactions Analysis

Fenoxaprop-P-ethyl exhibited high acute and developmental toxicity in zebrafish embryos . The half-life of Fenoxaprop-P-ethyl in wheat plants and soil was 1.50, 2.36 days in Beijing, and 2.28, 1.79 days in Hubei, respectively .


Physical And Chemical Properties Analysis

Fenoxaprop-ethyl is a racemic mixture, containing equal amounts of fenoxaprop-P-ethyl (R-enantiomer) and fenoxaprop-M-ethyl (S-enantiomer) .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agronomy and Weed Science .

Summary of the Application

Fenoxaprop-P-ethyl is used in studies investigating herbicide resistance in weeds, specifically Alopecurus japonicus, a serious weed across China . The research focuses on understanding the resistance mechanisms to Fenoxaprop-P-ethyl in Alopecurus japonicus .

Methods of Application or Experimental Procedures

In these studies, dose-response testing is conducted to determine the resistance level of Alopecurus japonicus to Fenoxaprop-P-ethyl . High-performance liquid chromatography (HPLC) analysis is used to detect increased metabolism of Fenoxaprop-P-ethyl in the resistant population . RNA sequencing is performed to further explore the resistance mechanisms .

Results or Outcomes

The studies found that an Alopecurus japonicus population was resistant to four ACCase-inhibiting herbicides including Fenoxaprop-P-ethyl . No known resistant mutations for target-site resistance in ACCase were identified in the resistant population . Six contigs expressed highly in the resistant population causing enhanced Fenoxaprop-P-ethyl metabolism appear to be involved in Fenoxaprop-P-ethyl resistance .

Application in Non-target Site Resistance Study

Specific Scientific Field

This application is also in the field of Agronomy and Weed Science .

Summary of the Application

Fenoxaprop-P-ethyl is used in studies investigating non-target site resistance (NTSR) in Alopecurus japonicus . The research aims to identify the genes involved in NTSR to Fenoxaprop-P-ethyl .

Methods of Application or Experimental Procedures

RNA-sequencing transcriptome and enzyme activity detection are used to investigate the NTSR mechanisms and candidate genes involved in Fenoxaprop-P-ethyl resistance .

Results or Outcomes

Nine upregulated genes were identified, which were constitutively overexpressed and upregulated by Fenoxaprop-P-ethyl application in the resistant population . The activities of certain enzymes in the resistant population were significantly higher than those in the sensitive population .

Safety And Hazards

Fenoxaprop-P-ethyl may cause an allergic skin reaction. It may cause damage to organs (Kidney) through prolonged or repeated exposure . It may form combustible dust concentrations in air .

Future Directions

The emergence and spread of herbicide-resistant weeds will require farmer cooperation to successfully control them . Three GT and three ABC transporter contigs were constitutively upregulated in the R population causing enhanced fenoxaprop-P-ethyl metabolism appear to be involved in fenoxaprop-P-ethyl resistance .

properties

IUPAC Name

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOHAUSNPTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058224
Record name Fenoxaprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxaprop

CAS RN

95617-09-7
Record name Fenoxaprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95617-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxaprop [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxaprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOXAPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoxaprop
Reactant of Route 2
Fenoxaprop
Reactant of Route 3
Reactant of Route 3
Fenoxaprop
Reactant of Route 4
Reactant of Route 4
Fenoxaprop
Reactant of Route 5
Reactant of Route 5
Fenoxaprop
Reactant of Route 6
Reactant of Route 6
Fenoxaprop

Citations

For This Compound
12,000
Citations
W Zhang, EP Webster, DC Blouin, CT Leon - Weed technology, 2005 - cambridge.org
… antagonistic to fenoxaprop. An increase in interaction over time was detected when fenoxaprop at … Factor A was fenoxaprop plus safener, which is referred as fenoxaprop in this article, …
Number of citations: 129 www.cambridge.org
JC Neal, PC Bhowmik, AF Senesac - Weed Technology, 1990 - cambridge.org
… in turf with fenoxaprop. At a well-watered site, crabgrass control with fenoxaprop was equal … On an irrigated, fertilized site, crabgrass growth stage did not influence fenoxaprop efficacy. …
Number of citations: 47 www.cambridge.org
LF Friesen, TL Jones, RC Van Acker, IN Morrison - Weed science, 2000 - cambridge.org
… Special formulations3 were obtained for the zero and 0.5 dosage of fenoxaprop-P that … fenoxaprop-P (trade name Excel Super3) to the commercially available formulation of fenoxaprop-…
Number of citations: 49 www.cambridge.org
VP Singh, G Singh, M Singh - Indian Journal of Weed Science, 2004 - indianjournals.com
Echinochloa colona, Echinochloa crusgalli and Ischaemum rugosum were effectively controlled by fenoxaprop at 56.25 g ha−1. Application of fenoxaprop 10 days after transplanting …
Number of citations: 89 www.indianjournals.com
Y Bakkali, JP Ruiz-Santaella, MD Osuna… - Journal of agricultural …, 2007 - ACS Publications
Fenoxaprop-p-ethyl (FE), 2-{4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy} propanoate, ethyl ester (R), is an aryloxyphenoxypropionate herbicide for postemergence control of annual and …
Number of citations: 81 pubs.acs.org
J Lin, J Chen, X Cai, X Qiao, L Huang… - Journal of agricultural …, 2007 - ACS Publications
… Liver toxicity of fenoxaprop-ethyl has been observed in long-term studies for mice ( 9). Fenoxaprop-ethyl was also believed to have reproductive toxicity and had a severe effect on …
Number of citations: 52 pubs.acs.org
IA Mohamed, R Li, Z You, Z Li - Weed Science, 2012 - cambridge.org
… to resistance to both fenoxaprop and pinoxaden in Japanese foxtail. Prior selection pressure from fenoxaprop could result in evolution of resistance to fenoxaprop and cross resistance …
Number of citations: 51 www.cambridge.org
H Xu, X Zhu, H Wang, J Li, L Dong - Pesticide biochemistry and physiology, 2013 - Elsevier
… evolved high-level resistance to fenoxaprop-P-ethyl. Based … fenoxaprop-P-ethyl. Subsequently, only a tryptophan to cysteine substitution was identified to confer resistance to fenoxaprop…
Number of citations: 47 www.sciencedirect.com
T Yaacoby, JC Hall, GR Stephenson - Pesticide biochemistry and …, 1991 - Elsevier
… the phytotoxic action of fenoxaprop-ethyl by increasing both the rate of deesterification of fenoxaprop-ethyl to fenoxaprop and the rate of metabolism of fenoxaprop to other metabolites. …
Number of citations: 53 www.sciencedirect.com
JS McElroy, GK Breeden - Applied Turfgrass Science, 2006 - Wiley Online Library
… not provide beneficial safening of fenoxaprop or fluazifop. Based … fenoxaprop to decrease injury from these herbicides and increase bermudagrass suppression when using fenoxaprop…
Number of citations: 39 acsess.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.